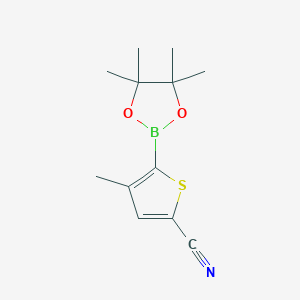

5-Cyano-3-methylthiophene-2-boronic acid pinacol ester

Beschreibung

5-Cyano-3-methylthiophene-2-boronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.

Eigenschaften

Molekularformel |

C12H16BNO2S |

|---|---|

Molekulargewicht |

249.14 g/mol |

IUPAC-Name |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile |

InChI |

InChI=1S/C12H16BNO2S/c1-8-6-9(7-14)17-10(8)13-15-11(2,3)12(4,5)16-13/h6H,1-5H3 |

InChI-Schlüssel |

YPLVRSYHZQGZHC-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3-methylthiophene-2-boronic acid pinacol ester typically involves the borylation of 5-cyano-3-methylthiophene. This can be achieved through various methods, including:

Lithiation-Borylation: This method involves the lithiation of 5-cyano-3-methylthiophene followed by the addition of a boron source such as bis(pinacolato)diboron.

Palladium-Catalyzed Borylation: This method uses a palladium catalyst to facilitate the borylation of 5-cyano-3-methylthiophene with bis(pinacolato)diboron under mild conditions.

Industrial Production Methods

Industrial production of 5-Cyano-3-methylthiophene-2-boronic acid pinacol ester often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyano-3-methylthiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Cyano-3-methylthiophene-2-boronic acid pinacol ester has numerous applications in scientific research:

Biology: It is used in the development of boron-containing drugs and drug delivery systems.

Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Wirkmechanismus

The mechanism of action of 5-Cyano-3-methylthiophene-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Methylthiophene-2-boronic acid pinacol ester

- 3-Methylthiophene-2-boronic acid pinacol ester

- Thiophene-2-boronic acid pinacol ester

Uniqueness

5-Cyano-3-methylthiophene-2-boronic acid pinacol ester is unique due to the presence of the cyano group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of compounds with specific electronic properties .

Biologische Aktivität

5-Cyano-3-methylthiophene-2-boronic acid pinacol ester is an organoboron compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features, including a cyano group and a methylthiophene moiety, enhance its reactivity and potential biological activity. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₁₂BNO₂S

- Molecular Weight : 249.14 g/mol

- CAS Number : Not specified

The compound's structure allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in complex organic molecules.

The biological activity of 5-Cyano-3-methylthiophene-2-boronic acid pinacol ester is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. Research indicates that boron-containing compounds can modulate enzymatic functions, potentially leading to therapeutic applications.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on proteasome activity, which is critical in cancer treatment. For instance, bortezomib, a boron-containing drug, selectively inhibits proteasome function and has been approved for multiple myeloma treatment .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, similar to other boron-containing compounds that have been investigated for their antibacterial and antifungal activities .

Case Studies

- Synthesis of Bioactive Compounds : A study highlighted the synthesis of various bioactive boron-containing compounds using similar methodologies as those applicable to 5-Cyano-3-methylthiophene-2-boronic acid pinacol ester. These compounds demonstrated significant biological activities against different pathogens .

- Antiparasitic Activity : Research into benzoxaborole derivatives has revealed potent antiparasitic effects, suggesting that 5-Cyano-3-methylthiophene-2-boronic acid pinacol ester could be explored for similar applications due to its structural analogies .

Applications in Research

The compound has several applications in scientific research:

- Organic Synthesis : Utilized as a reagent in Suzuki-Miyaura reactions to synthesize complex organic molecules.

- Medicinal Chemistry : Investigated for potential therapeutic effects due to its ability to inhibit specific enzymes involved in disease pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Cyano-3-methylthiophene-2-boronic acid pinacol ester | Cyano group, methylthiophene | Enhanced reactivity due to both cyano and thiophene |

| 5-Cyanothiophene-2-boronic acid | Cyano group, thiophene | Lacks methyl substituent; different electronic properties |

| 3-Methylthiophene-2-boronic acid pinacol ester | Methylthiophene | No cyano group; different reactivity |

| 5-Cyanopyridine-3-boronic acid pinacol ester | Cyano group, pyridine | Different heterocyclic framework |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.